molecular formula C14H22N2O B178370 N,N-dibutylpyridine-3-carboxamide CAS No. 71653-51-5

N,N-dibutylpyridine-3-carboxamide

Cat. No.: B178370
CAS No.: 71653-51-5
M. Wt: 234.34 g/mol
InChI Key: JLMPLJUDFDESPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted at the 3-position with a carboxamide group, where the amide nitrogen is further modified with two butyl chains. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the alkyl chains and polarity from the pyridine and amide moieties.

Properties

CAS No.

71653-51-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N,N-dibutylpyridine-3-carboxamide

InChI

InChI=1S/C14H22N2O/c1-3-5-10-16(11-6-4-2)14(17)13-8-7-9-15-12-13/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

JLMPLJUDFDESPF-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CN=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle Variations

N,N-Dibutylpyridine-3-carboxamide utilizes a pyridine ring, whereas compounds like linomide (quinoline-3-carboxamide) feature a quinoline core. In contrast, pyridine’s simpler structure may reduce off-target interactions but limit π-π stacking efficiency .

Substituent Effects

  • Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide): Substituents: A phenylmethyl group and hydroxyl modification on the quinoline ring. Activity: Demonstrated antiangiogenic effects at ≥100 µg/mL in vitro, inhibiting endothelial cell migration and invasion .
  • This compound: Substituents: Two butyl chains on the amide nitrogen.

Mechanistic and Pharmacological Insights

  • Linomide: Inhibits angiogenesis by blocking endothelial cell migration and invasion, reducing tumor blood flow by >40% in vivo . Its hydroxyl group may participate in hydrogen bonding with target proteins.
  • This compound : The absence of polar substituents (e.g., hydroxyl groups) likely shifts its mechanism away from antiangiogenic pathways. Instead, the dibutyl groups may favor interactions with hydrophobic enzyme pockets, such as kinases or cytochrome P450 isoforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.